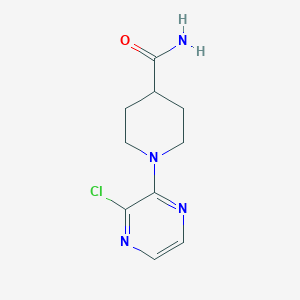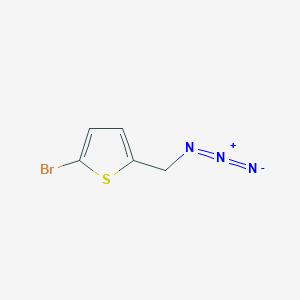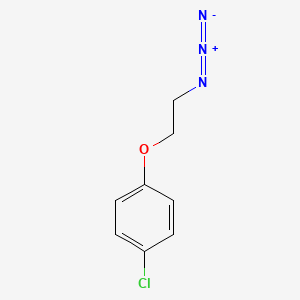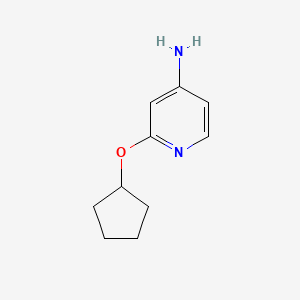
2-(Cyclopentyloxy)pyridin-4-amine
Übersicht
Beschreibung
“2-(Cyclopentyloxy)pyridin-4-amine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is also known by its IUPAC name, 2-(cyclopentyloxy)-3-pyridinamine .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyridine ring attached to a cyclopentane ring via an oxygen atom . The nitrogen atom in the pyridine ring is also attached to an amine group .Wissenschaftliche Forschungsanwendungen
Enzymatic Oxyfunctionalization
The enzymatic oxyfunctionalization of pyridine derivatives, including those related to 2-(cyclopentyloxy)pyridin-4-amine, has been explored using whole cells of Burkholderia sp. MAK1. This method has shown promise for the regioselective preparation of various hydroxylated pyridines and pyridin-N-oxides, which are valuable intermediates in the chemical industry for the synthesis of pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).
Synthesis of Heterocyclic Compounds
Research has demonstrated the feasibility of synthesizing 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from amination or hydrazination of pyridine derivatives. This synthetic pathway highlights the potential of this compound derivatives for the generation of novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Арустамова & Пивень, 2013).
Catalytic Applications
Group 10 metal aminopyridinato complexes have been synthesized for use as catalysts in various chemical transformations, including aryl-Cl activation and hydrosilane polymerization. These complexes, derived from aminopyridines, underscore the utility of this compound derivatives in catalysis, enabling the development of new catalytic systems for organic synthesis and polymerization reactions (Deeken et al., 2006).
Novel Synthetic Routes
The versatility of pyridine derivatives in the synthesis of complex heterocycles has been illustrated through a four-component one-pot synthesis method. This strategy enables the creation of cyclopentyl and cyclohexyl annealed pyridines, showcasing the potential of this compound derivatives in facilitating novel synthetic routes for the generation of pharmacologically relevant compounds (Yehia et al., 2002).
Wirkmechanismus
: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities : Design, Synthesis, and Antitumor Activity of New N 4-Alkyl- N 2-Phenyl-Pyrrolo [3,2- d ]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors : How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro … : 2-(Cyclopentyloxy)pyridin-4-amine | BLD Pharm : This compound | Ambeed : 3-(cyclopentyloxy)pyridin-2-amine | 1152595-98-6 - MilliporeSigma : This compound | 1247459-58-0 - ChemicalBook
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Cyclopentyloxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to exhibit antiproliferative activity against breast cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PLK4 can disrupt centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as PLK4, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular functions. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes. Understanding these molecular interactions is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good plasma stability and liver microsomal stability . These properties ensure that the compound remains active over extended periods, making it suitable for in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes may play a role in its oxidation and reduction . These metabolic reactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-cyclopentyloxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCHTPZJRHVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



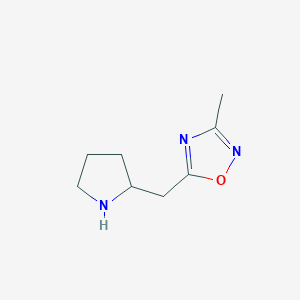

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
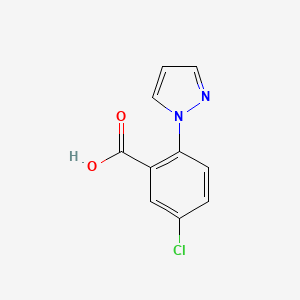
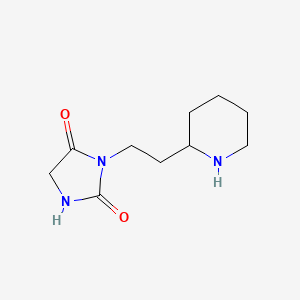
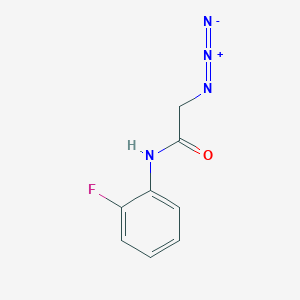
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

